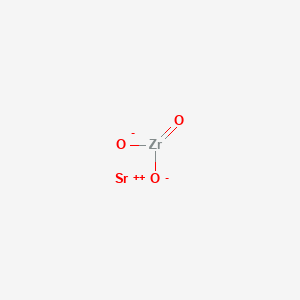Strontium zirconate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solid Oxide Fuel Cells (SOFCs):
SrZrO₃ demonstrates potential as a solid electrolyte in SOFCs, which are clean and efficient energy conversion devices. Its high ionic conductivity for oxygen ions and chemical stability at high temperatures make it a suitable candidate. Research is ongoing to optimize its performance and address challenges like electrical conductivity and sintering behavior.
Catalysis:
SrZrO₃ exhibits catalytic activity in various reactions, making it a valuable research material. Studies explore its potential for hydrocarbon reforming, oxidation reactions, and environmental remediation. For example, research suggests its effectiveness in decomposing volatile organic compounds (VOCs), contributing to air pollution control.
High-Temperature Membranes:
SrZrO₃ is being investigated for high-temperature membranes used in various applications like gas separation and oxygen permeation. Its thermal stability, chemical resistance, and tailorable oxygen transport properties make it attractive for these applications. Research focuses on improving membrane selectivity and permeability for specific gas separation processes.
Biomedical Applications:
Recent research explores the potential of SrZrO₃ in biomedical applications due to its biocompatibility and osteoconductive properties. Studies investigate its use in bone regeneration scaffolds and implant materials. Further research is needed to fully understand its long-term biocompatibility and optimize its properties for specific biomedical applications.
Other Research Areas:
SrZrO₃ is also being explored for various other applications, including:
- Nuclear waste disposal: Investigating its potential for immobilizing radioactive waste due to its chemical stability and high melting point.
- Electrochromic devices: Exploring its use as an electrochromic material for smart windows and displays due to its ability to change color with an applied voltage.
- Sensors: Researching its potential for gas sensors and other types of sensors due to its sensitive response to various stimuli.
Strontium zirconate is an inorganic compound with the chemical formula Strontium Zirconate, represented as SrZrO₃. It appears as a white to off-white powder or crystalline material and is known for its high melting point of approximately 2700 °C and boiling point of around 9000 °C. The compound exhibits unique properties such as high dielectric constant, photoluminescence, and potential ionic conductivity, making it a subject of interest in various scientific fields, including materials science and nuclear chemistry .
The mechanism of action of strontium zirconate depends on the specific application. Some areas of research include:
Other methods include hydrothermal synthesis and chemical coprecipitation techniques, which can yield strontium zirconate with different morphologies and properties .
Strontium zirconate can be synthesized using various methods:
- Solid-State Reaction: Involves mixing strontium carbonate and zirconium dioxide at high temperatures.
- Chemical Coprecipitation: A simpler method that produces a molecular precursor like strontium zirconyl oxalate, which is then calcined to obtain strontium zirconate .
- Hydrothermal Synthesis: Utilizes aqueous solutions under high pressure and temperature to create carbonate-free strontium zirconate .
- Polymeric Precursor Method: A technique that involves polymeric precursors to synthesize strontium zirconate powders with specific characteristics .
Strontium zirconate has several notable applications:
- Nuclear Safety: It plays a crucial role in nuclear waste management, particularly as it can immobilize fission products within nuclear fuel matrices .
- Electronics: Due to its high dielectric constant, it is used in capacitors and other electronic components.
- Photoluminescent Materials: Its unique optical properties make it suitable for applications in lighting and display technologies.
- Biomaterials: Potential use in bone implants and regenerative medicine due to its biocompatibility .
Studies on the interactions of strontium zirconate with other materials have shown promising results in enhancing the performance of ceramic composites used in electronics and nuclear applications. Its ability to form solid solutions with other oxides allows for tailored properties depending on the intended application. Additionally, research into its interactions with biological tissues is ongoing to evaluate its suitability for biomedical applications .
Strontium zirconate shares similarities with several other compounds, particularly those containing alkaline earth metals or transition metals. Here are some comparable compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Barium Titanate | BaTiO₃ | High piezoelectric properties; used in sensors |
| Calcium Zirconate | CaZrO₃ | Good thermal stability; used in ceramics |
| Lead Zirconate | PbZrO₃ | Notable ferroelectric properties; used in capacitors |
| Magnesium Zirconate | MgZrO₃ | Lower density; potential use in lightweight materials |
Strontium zirconate is unique due to its combination of high thermal stability, ionic conductivity, and photoluminescent properties, setting it apart from these similar compounds. Its specific applications in nuclear safety also highlight its distinct role compared to others listed above .
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








